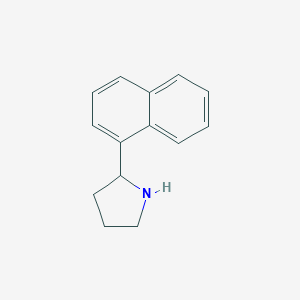

2-(Naphthalen-1-yl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJHFYHZVJWOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290391 | |

| Record name | 2-(naphthalen-1-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121193-91-7 | |

| Record name | 2-(naphthalen-1-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-1-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Enantiopure 2-(Naphthalen-1-yl)pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiopure 2-(naphthalen-1-yl)pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The document details methodologies including chiral auxiliary-mediated synthesis, biocatalytic approaches, organocatalytic asymmetric synthesis, and strategies commencing from the chiral pool. Each section includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of the synthetic pathways and workflows to facilitate understanding and replication.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and well-established method for the stereoselective synthesis of 2-substituted pyrrolidines. One of the most effective approaches involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This method offers high yields and excellent stereocontrol.

Synthesis via Diastereoselective Grignard Addition to a Chiral N-tert-butanesulfinyl Imine

This strategy employs the readily available and recyclable (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary to direct the addition of the 1-naphthyl Grignard reagent to a γ-chloro-imine, followed by in-situ cyclization to form the desired pyrrolidine.

Step 1: Synthesis of (R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide. To a solution of 4-chlorobutanal (1.0 eq) in CH2Cl2 (2 M) is added (R)-2-methylpropane-2-sulfinamide (1.0 eq) and anhydrous CuSO4 (2.0 eq). The resulting suspension is stirred vigorously at room temperature for 12-24 hours until the reaction is complete as monitored by TLC. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the crude N-sulfinyl imine, which is typically used in the next step without further purification.

Step 2: Synthesis of (R)-2-(Naphthalen-1-yl)-1-((R)-tert-butylsulfinyl)pyrrolidine. A solution of 1-bromonaphthalene (1.5 eq) in anhydrous THF (1 M) is added dropwise to a stirred suspension of magnesium turnings (1.6 eq) in anhydrous THF at room temperature under a nitrogen atmosphere. The mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then cooled to -78 °C. A solution of the crude (R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF (0.5 M) is added dropwise to the cold Grignard reagent. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 3: Deprotection to afford (R)-2-(Naphthalen-1-yl)pyrrolidine. The purified (R)-2-(naphthalen-1-yl)-1-((R)-tert-butylsulfinyl)pyrrolidine (1.0 eq) is dissolved in methanol (0.2 M), and a solution of HCl in diethyl ether (4.0 eq, 2 M) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and 1 M NaOH. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to give the enantiopure (R)-2-(naphthalen-1-yl)pyrrolidine.

Quantitative Data

| Aryl Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Phenyl | 85 | >98:2 | >99 |

| 4-Methoxyphenyl | 82 | >98:2 | >99 |

| 2-Thienyl | 78 | >95:5 | >99 |

| 1-Naphthyl (projected) | ~80 | >95:5 | >99 |

Data for phenyl, 4-methoxyphenyl, and 2-thienyl are based on published results for analogous 2-arylpyrrolidines. The data for 1-naphthyl is a projection based on the high efficiency of the method for other aromatic substrates.

Synthetic Pathway

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases, in particular, have been successfully employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones.

Synthesis via Transaminase-Triggered Cyclization

This method involves the enantioselective amination of 4-chloro-1-(naphthalen-1-yl)butan-1-one using a transaminase, followed by spontaneous intramolecular cyclization to yield the desired pyrrolidine. Both enantiomers can be accessed by selecting the appropriate (R)- or (S)-selective transaminase.

A reaction mixture containing potassium phosphate buffer (100 mM, pH 8.0), the desired transaminase (e.g., ATA-117 for the (R)-enantiomer or an evolved (S)-selective transaminase, 10 mg/mL), pyridoxal 5'-phosphate (PLP, 1 mM), isopropylamine (as the amine donor, 1 M), and 4-chloro-1-(naphthalen-1-yl)butan-1-one (50 mM) in DMSO (5% v/v) is prepared. The reaction is incubated at 30-37 °C with shaking for 24-48 hours. The reaction progress is monitored by HPLC or GC. Upon completion, the pH of the mixture is adjusted to >10 with NaOH, and the product is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or by salt formation and recrystallization.

Quantitative Data

| Aryl Group | Transaminase | Enantiomer | Yield (%) | Enantiomeric Excess (ee) (%) |

| Phenyl | ATA-117 | R | 85 | >99.5 |

| Phenyl | Evolved TA | S | 90 | >99.5 |

| 4-Chlorophenyl | ATA-117 | R | 84 | >99.5 |

| 1-Naphthyl (projected) | ATA-117 | R | ~70-80 | >99 |

| 1-Naphthyl (projected) | Evolved TA | S | ~70-80 | >99 |

Data for phenyl and 4-chlorophenyl derivatives are based on published results. The data for the 1-naphthyl derivative is a projection based on the successful application of this method to a range of bulky aromatic substrates.

Experimental Workflow

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules. For the synthesis of 2-substituted pyrrolidines, proline and its derivatives are often used as catalysts in asymmetric Michael additions or other cascade reactions.

Synthesis via Asymmetric Michael Addition

A common organocatalytic approach involves the asymmetric Michael addition of an aldehyde to a nitroalkene, followed by reduction and cyclization. While a direct synthesis of this compound via this method is not prominently documented, a general procedure for analogous 2-arylpyrrolidines can be adapted.

Step 1: Asymmetric Michael Addition. To a solution of 1-naphthaldehyde (1.2 eq) and 4-nitro-1-butene (1.0 eq) in an appropriate solvent (e.g., CH2Cl2 or toluene) is added a proline-derived organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%). The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is concentrated and purified by flash column chromatography to yield the Michael adduct.

Step 2: Reduction and Cyclization. The purified Michael adduct is dissolved in methanol, and a reducing agent such as NiCl2·6H2O (2.0 eq) and NaBH4 (6.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reduction of the nitro group is complete. The reaction is then quenched, and the product is worked up. The resulting amino alcohol undergoes spontaneous or acid-catalyzed cyclization to form the pyrrolidine ring. The final product is purified by column chromatography.

Quantitative Data (for analogous 2-arylpyrrolidines)

| Aryl Group | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Phenyl | 20 | 75 | 95 |

| 4-Nitrophenyl | 20 | 88 | 98 |

| 2-Furyl | 20 | 70 | 92 |

This data is for the synthesis of analogous 2-arylpyrrolidines and serves as a reference for the potential outcome for the 1-naphthyl derivative.

Logical Relationship

Synthesis from the Chiral Pool

Utilizing readily available chiral starting materials, or the "chiral pool," is an economical and efficient strategy for the synthesis of enantiopure compounds. L-pyroglutamic acid is a common starting material for the synthesis of various pyrrolidine derivatives.

Synthesis from L-Pyroglutamic Acid

This approach involves the conversion of L-pyroglutamic acid into a suitable intermediate that can then be reacted with a 1-naphthyl nucleophile.

Step 1: N-Protection and Reduction of L-Pyroglutamic Acid. L-pyroglutamic acid is first N-protected (e.g., as a Boc or Cbz derivative). The protected pyroglutamic acid is then reduced to the corresponding lactamol using a mild reducing agent like DIBAL-H at low temperature.

Step 2: Nucleophilic Addition. The resulting lactamol is then subjected to a nucleophilic addition with 1-naphthylmagnesium bromide in the presence of a Lewis acid (e.g., BF3·OEt2). This reaction proceeds with the opening of the lactamol ring and the formation of an amino ketone intermediate.

Step 3: Reductive Cyclization. The amino ketone intermediate is then subjected to reductive amination conditions (e.g., hydrogenation over a palladium catalyst or reduction with NaBH3CN) to form the pyrrolidine ring.

Step 4: Deprotection. Finally, the N-protecting group is removed under appropriate conditions (e.g., acidolysis for Boc or hydrogenolysis for Cbz) to yield the enantiopure this compound.

Quantitative Data (General for 2-Arylpyrrolidines)

| Step | Reagents | Typical Yield (%) |

| N-Protection & Reduction | Boc2O, DIBAL-H | 85-95 |

| Nucleophilic Addition | ArMgBr, BF3·OEt2 | 60-80 |

| Reductive Cyclization | H2, Pd/C | 70-90 |

| Deprotection | TFA or H2, Pd/C | >90 |

Synthetic Pathway

Conclusion

This guide has outlined four distinct and effective strategies for the synthesis of enantiopure this compound. The choice of the most suitable method will depend on factors such as the desired enantiomer, scale of the synthesis, availability of starting materials and reagents, and the desired level of stereochemical purity. The chiral auxiliary-mediated approach offers high yields and excellent stereocontrol and is a reliable method for laboratory-scale synthesis. The biocatalytic route provides an environmentally friendly and highly enantioselective option, particularly advantageous for accessing both enantiomers. Organocatalytic methods represent a metal-free alternative, while synthesis from the chiral pool is an economical approach. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

physical and chemical properties of 2-(Naphthalen-1-yl)pyrrolidine

An In-depth Technical Guide on the Physical and Chemical Properties of 2-(Naphthalen-1-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine that holds potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. The document outlines a plausible synthetic route, discusses potential biological activities based on structurally related compounds, and proposes an experimental workflow to investigate its anticancer potential. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this compound and its derivatives for therapeutic applications.

Chemical Identity and Physical Properties

Comprehensive experimental data for this compound is not extensively available in public databases. The following tables summarize key identifiers and a combination of available and predicted physicochemical properties to provide a foundational understanding of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 121193-91-7 | [1][2] |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.28 g/mol | [1] |

| Canonical SMILES | C1CC(NC1)C2=CC=CC3=CC=CC=C32 | [1] |

| InChI | InChI=1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2 | [1] |

| InChIKey | FEJHFYHZVJWOOE-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Type | Reference |

| Appearance | Yellow Liquid | Experimental | [1] |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - | |

| Solubility in Water | Slightly soluble | Experimental | [1] |

| pKa (Conjugate Acid) | Data not available (Predicted ~10-11) | Predicted | |

| LogP (Octanol/Water) | 3.8 | Predicted (XLogP3) | [3] |

| Topological Polar Surface Area | 12 Ų | Predicted | [1] |

| Complexity | 213 | Predicted | [1] |

| Hydrogen Bond Donors | 1 | Predicted | [1] |

| Hydrogen Bond Acceptors | 1 | Predicted | [1] |

Note: Many of the physical properties are predicted and should be confirmed through experimental validation.

Spectral Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.1-8.2 | d | Naphthyl H |

| ~7.8-7.9 | d | Naphthyl H |

| ~7.4-7.6 | m | Naphthyl H |

| ~4.5-4.6 | t | Pyrrolidine CH |

| ~3.0-3.2 | m | Pyrrolidine CH₂ |

| ~2.0-2.2 | m | Pyrrolidine CH₂ |

| ~1.7-1.9 | m | Pyrrolidine CH₂ |

| ~1.5-2.5 | br s | NH |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~138-140 | Naphthyl C (quaternary) |

| ~134-135 | Naphthyl C (quaternary) |

| ~128-130 | Naphthyl CH |

| ~125-127 | Naphthyl CH |

| ~122-124 | Naphthyl CH |

| ~60-62 | Pyrrolidine CH |

| ~46-48 | Pyrrolidine CH₂ |

| ~30-32 | Pyrrolidine CH₂ |

| ~25-27 | Pyrrolidine CH₂ |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

-

Reductive Amination: 1-Naphthaldehyde reacts with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride (NaBH₄) to form N-(3-hydroxypropyl)-1-(naphthalen-1-yl)methanamine.

-

Cyclization: The resulting amino alcohol is then treated with a reagent like thionyl chloride (SOCl₂) to convert the hydroxyl group into a leaving group, facilitating intramolecular cyclization to form this compound.

Detailed Protocol:

-

Step 1: Synthesis of N-(3-hydroxypropyl)-1-(naphthalen-1-yl)methanamine

-

To a solution of 1-naphthaldehyde (1.0 eq) in methanol, add 3-aminopropanol (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of this compound

-

Dissolve the purified N-(3-hydroxypropyl)-1-(naphthalen-1-yl)methanamine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Biological Activity and Potential Applications

Direct experimental evidence for the biological activity of this compound is limited. However, the pyrrolidine and naphthalene moieties are present in numerous biologically active compounds, suggesting potential therapeutic applications for this molecule.

-

Anticancer Potential: A structurally related compound, 2-(naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone, has been shown to inhibit the proliferation of skin cancer cells by acting as a microtubule-destabilizing agent, leading to cell cycle arrest and mitotic catastrophe.[1] This suggests that this compound itself, or its derivatives, may possess anticancer properties by targeting the microtubule network. The pyrrolidine scaffold is a common feature in many anticancer agents.[4]

-

Antiviral Potential: Naphthalene and pyrrolidine derivatives have independently been investigated for their antiviral activities.[5][6][7] The combination of these two pharmacophores in a single molecule could lead to novel antiviral agents.

-

Central Nervous System (CNS) Activity: The pyrrolidine ring is a core structure in several CNS-active drugs. Further investigation into the neurological effects of this compound may be warranted.

Proposed Experimental Workflow for Anticancer Activity Screening

To investigate the potential anticancer mechanism of action of this compound, a logical experimental workflow can be proposed. This workflow focuses on its potential role as a microtubule inhibitor, drawing parallels from the activity of a structurally related compound.

Figure 1: Proposed workflow for investigating the anticancer activity of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the field of drug discovery. While experimental data on its physicochemical properties and biological activities are currently sparse, predictive modeling and the known pharmacology of related compounds suggest potential for this scaffold, particularly in the development of novel anticancer and antiviral agents. The proposed synthetic route and experimental workflow provide a starting point for researchers to explore the therapeutic potential of this compound. Further experimental validation of its properties and biological effects is crucial to fully elucidate its utility in medicinal chemistry.

References

- 1. This compound hydrochloride | C14H16ClN | CID 45156264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Methodological Guide to 2-(Naphthalen-1-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-(Naphthalen-1-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of predicted spectroscopic values based on established principles and analogous compounds, alongside generalized experimental protocols for obtaining such data. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and characterization of this compound and its derivatives.

Molecular Structure

This compound possesses a chemical formula of C₁₄H₁₅N and a molecular weight of 197.28 g/mol . The structure consists of a pyrrolidine ring attached at its 2-position to the 1-position of a naphthalene ring system.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.1 - 8.3 | d | 1H | Naphthyl H-8 |

| ~ 7.8 - 7.9 | d | 1H | Naphthyl H-5 |

| ~ 7.7 - 7.8 | d | 1H | Naphthyl H-4 |

| ~ 7.4 - 7.6 | m | 3H | Naphthyl H-2, H-3, H-6 |

| ~ 7.3 - 7.4 | d | 1H | Naphthyl H-7 |

| ~ 4.5 - 4.7 | t | 1H | Pyrrolidine C2-H |

| ~ 3.3 - 3.5 | m | 2H | Pyrrolidine C5-H₂ |

| ~ 2.0 - 2.2 | m | 2H | Pyrrolidine C3-H₂ |

| ~ 1.8 - 2.0 | m | 2H | Pyrrolidine C4-H₂ |

| ~ 1.5 - 1.7 | br s | 1H | Pyrrolidine N-H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. d: doublet, t: triplet, m: multiplet, br s: broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | Naphthyl C-1 |

| ~ 134 - 136 | Naphthyl C-8a |

| ~ 131 - 133 | Naphthyl C-4a |

| ~ 128 - 130 | Naphthyl C-8 |

| ~ 127 - 129 | Naphthyl C-5 |

| ~ 125 - 127 | Naphthyl C-4 |

| ~ 125 - 127 | Naphthyl C-3 |

| ~ 124 - 126 | Naphthyl C-6 |

| ~ 123 - 125 | Naphthyl C-2 |

| ~ 122 - 124 | Naphthyl C-7 |

| ~ 60 - 63 | Pyrrolidine C-2 |

| ~ 46 - 48 | Pyrrolidine C-5 |

| ~ 33 - 35 | Pyrrolidine C-3 |

| ~ 25 - 27 | Pyrrolidine C-4 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Broad | N-H Stretch |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| ~ 1590 - 1610 | Strong | Aromatic C=C Stretch |

| ~ 1500 - 1520 | Medium | Aromatic C=C Stretch |

| ~ 1450 - 1470 | Medium | CH₂ Bend |

| ~ 1100 - 1200 | Medium | C-N Stretch |

| ~ 770 - 810 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 196 | Moderate | [M-H]⁺ |

| 168 | Moderate | [M - C₂H₅]⁺ |

| 154 | High | [M - C₃H₇]⁺ |

| 141 | Moderate | [Naphthyl-CH₂]⁺ |

| 128 | High | [Naphthyl]⁺ |

| 70 | High | [Pyrrolidinyl]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR: Spectra are typically acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Spectra are acquired with proton decoupling, a spectral width of 200-250 ppm, and a longer acquisition time and relaxation delay to ensure adequate signal-to-noise for all carbon signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and accessory-related absorptions.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. This can be done via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV. Electrospray Ionization (ESI) can also be used, particularly with an LC inlet.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the complete structure of the molecule.

Caption: Interrelation of spectroscopic techniques for the structural elucidation of this compound.

In-depth Technical Guide on the Mechanism of Action of 2-(Naphthalen-1-yl)pyrrolidine-Based Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the catalytic mechanism of organocatalysts derived from the 2-(naphthalen-1-yl)pyrrolidine core. While the simple, unsubstituted this compound is not typically employed as a catalyst, its structure forms the chiral backbone of highly effective diarylprolinol silyl ether catalysts, commonly known as Jørgensen-Hayashi catalysts. These catalysts have demonstrated remarkable efficacy and stereocontrol in a variety of asymmetric transformations. This guide will focus on the operational mechanism of these sophisticated catalysts, using the asymmetric Michael addition of aldehydes to nitroalkenes as a representative example.

Core Mechanism of Action: Dual Activation Pathways

Organocatalysts based on the this compound framework, particularly diarylprolinol silyl ethers, operate through two primary activation modes: enamine catalysis and iminium ion catalysis . This dual functionality allows for the activation of both nucleophiles (aldehydes and ketones) and electrophiles (α,β-unsaturated carbonyls), respectively. The bulky diarylmethylsilyl ether group provides a crucial steric shield, directing the approach of the substrate and thereby controlling the stereochemistry of the product.

1. Enamine Catalysis (HOMO-Raising Activation):

In this pathway, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound, typically an aldehyde, to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the aldehyde, making it a more potent nucleophile. The chiral environment created by the catalyst ensures that the subsequent attack of this enamine on an electrophile occurs in a highly stereoselective manner. After the bond-forming step, the intermediate is hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle.

2. Iminium Ion Catalysis (LUMO-Lowering Activation):

When reacting with α,β-unsaturated aldehydes or ketones, the catalyst forms a positively charged iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a much stronger electrophile and activating it for nucleophilic attack at the β-position. The steric hindrance from the catalyst's structure effectively blocks one face of the iminium ion, leading to a highly enantioselective conjugate addition. Similar to the enamine cycle, the final step involves hydrolysis to yield the product and regenerate the catalyst.

These two interconnected catalytic cycles are fundamental to the broad applicability and high efficiency of Jørgensen-Hayashi type catalysts.

Data Presentation: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

The following table summarizes the performance of a representative Jørgensen-Hayashi catalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, in the asymmetric Michael addition of various aldehydes to nitroalkenes. This data, from the seminal work by Hayashi et al., illustrates the high yields, diastereoselectivity, and enantioselectivity achievable with this class of catalysts.[1][2] The principles are directly applicable to analogues where one or both phenyl groups are replaced by a naphthalen-1-yl group.

| Entry | Aldehyde (Michael Donor) | Nitroalkene (Michael Acceptor) | Time (h) | Yield (%) | syn/anti ratio | ee (%) [syn] |

| 1 | Propanal | β-Nitrostyrene | 2 | 87 | 94:6 | 99 |

| 2 | Propanal | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | 4 | 81 | 95:5 | 99 |

| 3 | Propanal | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 2 | 90 | 95:5 | 99 |

| 4 | Propanal | (E)-1-Nitro-2-(2-thienyl)ethene | 2 | 85 | 92:8 | 99 |

| 5 | Propanal | (E)-1-Nitroprop-1-ene | 24 | 75 | 95:5 | 98 |

| 6 | 3-Phenylpropanal | β-Nitrostyrene | 2 | 84 | 92:8 | 99 |

| 7 | Pentanal | β-Nitrostyrene | 2 | 85 | 94:6 | 99 |

| 8 | Isovaleraldehyde | β-Nitrostyrene | 2 | 82 | >95:5 | 99 |

Experimental Protocols

Representative Protocol for the Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol is based on the general procedure described by Hayashi et al. for the reaction catalyzed by diphenylprolinol silyl ether.[1][2]

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a naphthalen-1-yl analogue) (Catalyst)

-

β-Nitrostyrene

-

Propanal

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of β-nitrostyrene (0.5 mmol) in chloroform (1.0 mL) in a test tube is added the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%).

-

Addition of Aldehyde: Propanal (1.5 mmol, 3.0 equivalents) is then added to the mixture.

-

Reaction: The mixture is stirred at 0 °C for the time specified in the data table (e.g., 2 hours).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (using an appropriate eluent such as a hexane-ethyl acetate mixture) to afford the desired γ-nitro aldehyde product.

-

Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by HPLC analysis using a chiral stationary phase column (e.g., Chiralcel OD-H).

Mandatory Visualization

Catalytic Cycles of Diarylprolinol Silyl Ether Catalysts

Caption: Dual catalytic cycles of diarylprolinol silyl ether organocatalysts.

Experimental Workflow for Asymmetric Michael Addition

Caption: Step-by-step workflow for the asymmetric Michael addition.

References

Chiral Properties and Absolute Configuration of 2-(Naphthalen-1-yl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties and the determination of the absolute configuration of 2-(Naphthalen-1-yl)pyrrolidine, a significant chiral building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established principles of stereochemistry with data from closely related analogs to offer a predictive and methodological framework.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C2 position of the pyrrolidine ring, giving rise to two enantiomers: (R)-2-(Naphthalen-1-yl)pyrrolidine and (S)-2-(Naphthalen-1-yl)pyrrolidine. The spatial arrangement of the naphthyl group and the pyrrolidine ring substituents around this chiral center dictates the molecule's interaction with other chiral entities, a critical aspect in drug design and development where stereospecific interactions with biological targets are paramount. The pyrrolidine scaffold is a prevalent motif in a multitude of FDA-approved pharmaceuticals, underscoring the importance of understanding and controlling its stereochemistry.

Synthesis and Resolution of Enantiomers

The enantioselective synthesis of 2-aryl-substituted pyrrolidines is a well-established field in organic chemistry. While a specific protocol for this compound is not detailed in the available literature, several general methodologies can be applied.

Common Synthetic Strategies:

-

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals (e.g., Palladium, Rhodium, Iridium) or organocatalysts (e.g., proline and its derivatives), can facilitate the enantioselective reduction of corresponding imines or the asymmetric alkylation of proline derivatives.

-

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as L-proline or D-proline, the desired naphthyl group can be introduced at the C2 position through nucleophilic substitution or other coupling reactions, preserving the initial stereochemistry.

-

Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers through various resolution techniques.

-

Diastereomeric Salt Formation: Reaction with a chiral resolving agent, such as tartaric acid or mandelic acid, forms diastereomeric salts which can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP allows for their separation.

-

A logical workflow for obtaining enantiopure this compound is depicted below.

An In-depth Technical Guide on the Stability and Storage of 2-(Naphthalen-1-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2-(Naphthalen-1-yl)pyrrolidine (CAS No. 121193-91-7). Due to the limited publicly available stability data specific to this compound, this guide also incorporates general principles and methodologies for stability testing based on structurally related compounds.

Compound Profile

This compound is a chemical compound with a molecular formula of C14H15N.[1] It is recognized for its utility as a building block in the synthesis of pharmaceuticals and other organic compounds.[1] The structure consists of a naphthalene ring linked to a pyrrolidine ring.[1]

Table 1: General Properties of this compound

| Property | Information |

| CAS Number | 121193-91-7[1] |

| Molecular Formula | C14H15N[1] |

| Appearance | Yellow Liquid or White to Off-White Solid[1] |

| Solubility | Slightly soluble in water[1] |

Stability Profile and Storage Conditions

The chemical stability of this compound under standard ambient conditions (room temperature) is reported to be good. However, for long-term storage and to mitigate potential degradation, specific conditions should be maintained. For the hydrochloride salt of the compound, long-term storage in a cool, dry place is recommended.[2]

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place.[1][3] Ambient temperatures are generally acceptable for short-term storage.[1] For long-term storage, refer to the product label for any specific temperature requirements. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Handle and store under an inert gas (e.g., nitrogen or argon). | To prevent oxidation, which can be a degradation pathway for pyrrolidine-containing compounds.[4] |

| Container | Keep container tightly closed.[3] | To prevent exposure to moisture and atmospheric oxygen. |

| Environment | Store in a dry and well-ventilated place.[3] | To avoid moisture absorption and to ensure any potential vapors are safely dispersed. |

| Light Exposure | Protect from direct sunlight.[3] | To prevent photolytic degradation. |

Known Incompatibilities: While specific incompatibility data for this compound is scarce, information from related pyrrolidine compounds suggests avoiding contact with:

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Under Hydrolytic Conditions

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with 0.1 M sodium hydroxide and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

Repeat the procedure in step 2, using 0.1 M sodium hydroxide instead of hydrochloric acid, and neutralize with 0.1 M hydrochloric acid.

-

-

Neutral Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of purified water.

-

Incubate and sample as described above.

-

-

Analysis: Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol 2: Forced Degradation Under Oxidative Conditions

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

-

Procedure:

-

Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

-

Maintain the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Withdraw samples at various time points.

-

-

Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Data Presentation for Stability Studies

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 3: Example Data Table for a Long-Term Stability Study

| Storage Condition | Time Point (Months) | Appearance | Purity (%) by HPLC | Total Impurities (%) |

| 25°C / 60% RH | 0 | White Solid | 99.8 | 0.2 |

| 3 | White Solid | 99.7 | 0.3 | |

| 6 | White Solid | 99.6 | 0.4 | |

| 12 | Off-White Solid | 99.4 | 0.6 | |

| 40°C / 75% RH | 0 | White Solid | 99.8 | 0.2 |

| 1 | White Solid | 99.5 | 0.5 | |

| 3 | Off-White Solid | 99.0 | 1.0 | |

| 6 | Yellowish Solid | 98.2 | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: General Workflow for Compound Stability Testing

Caption: A generalized workflow for assessing the chemical stability of a compound.

Diagram 2: Logical Relationships for Proper Storage and Handling

Caption: Key factors for ensuring the stability of this compound during storage.

References

Theoretical and Computational Modeling of 2-(Naphthalen-1-yl)pyrrolidine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical framework and a proposed computational workflow for the detailed investigation of 2-(Naphthalen-1-yl)pyrrolidine. Due to a lack of specific published theoretical studies on this molecule, this whitepaper outlines a robust, multi-faceted computational approach encompassing synthesis, conformational analysis, electronic property determination, and receptor binding studies. The methodologies described herein are based on established computational chemistry principles and successful studies of analogous 2-aryl-pyrrolidine structures. This guide is intended to serve as a foundational resource for researchers initiating theoretical investigations into this and similar compounds, providing a structured pathway from molecular synthesis to the prediction of biological activity. All quantitative data presented are illustrative examples to guide data presentation.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of an aryl group at the 2-position of the pyrrolidine ring, as in this compound, creates a chiral center and introduces a significant hydrophobic moiety, suggesting potential for specific interactions with biological macromolecules.

Computational modeling offers a powerful and cost-effective avenue to explore the physicochemical properties, conformational landscape, and potential biological targets of novel chemical entities. This whitepaper outlines a detailed theoretical and computational protocol for the comprehensive analysis of this compound.

Proposed Synthesis and Characterization

While a definitive, optimized synthesis for this compound is not extensively documented, a plausible synthetic route can be adapted from established methods for the synthesis of 2-aryl-pyrrolidines. A common approach involves the reaction of a suitable naphthalene-containing precursor with a pyrrolidine derivative or a precursor that can be cyclized.

Illustrative Synthetic Protocol

A potential synthetic route could involve a multi-step process starting from 1-naphthaldehyde.

Step 1: Condensation 1-Naphthaldehyde is reacted with nitroethane in the presence of a base (e.g., ammonium acetate) to yield 1-(1-naphthalen-2-yl)-2-nitropropene.

Step 2: Reduction and Cyclization The resulting nitroalkene is then subjected to a reduction reaction, for example, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). This reduction of the nitro group to an amine is followed by a spontaneous or catalyzed intramolecular cyclization to form the pyrrolidine ring.

Step 3: Purification and Characterization The final product, this compound, would be purified using column chromatography. Characterization would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy to confirm the structure and purity.

Computational Modeling Workflow

A thorough computational investigation of this compound should proceed through a multi-stage workflow, from initial structure preparation to the simulation of its dynamic behavior and receptor interactions.

Conformational Analysis

The pyrrolidine ring can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The relative orientation of the naphthalene group is also a key determinant of the overall molecular shape.

Experimental Protocol:

-

Initial 3D Structure Generation: Generate the 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).

-

Force Field-Based Conformational Search: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94s or OPLS3e). This will identify a set of low-energy conformers.

-

Geometry Optimization: The identified conformers should be subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and relative energies.

Quantum Chemical Calculations

DFT calculations are essential for understanding the electronic properties of the molecule, which in turn govern its reactivity and intermolecular interactions.

Experimental Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology: Perform geometry optimization and frequency calculations on the lowest energy conformer using a functional like B3LYP or M06-2X with a basis set such as 6-31G(d,p) or larger.

-

Properties to Calculate:

-

Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: To confirm the structure is a true minimum on the potential energy surface.

-

Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charges.

-

Table 1: Illustrative Quantum Chemical Data for this compound

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.2 D |

| NBO Charge on Pyrrolidine N | -0.6 e |

Molecular Dynamics Simulations

MD simulations provide insights into the dynamic behavior of the molecule in a simulated biological environment, such as in aqueous solution.

Experimental Protocol:

-

Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.

-

Force Field: Parameterize the molecule using a force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).

-

System Setup: Place the molecule in a periodic box of water molecules (e.g., TIP3P or SPC/E) and add counter-ions to neutralize the system.

-

Simulation Steps:

-

Energy minimization of the system.

-

Equilibration in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production run for a sufficient duration (e.g., 100 ns) to sample conformational space.

-

-

Analysis: Analyze the trajectory to study conformational flexibility (e.g., RMSD, RMSF), hydrogen bonding with water, and the puckering of the pyrrolidine ring over time.

Putative Biological Target Identification and Interaction Modeling

The structure of this compound suggests it may interact with targets that have hydrophobic binding pockets capable of accommodating the naphthalene moiety. A logical workflow for target identification and interaction modeling is proposed below.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Experimental Protocol:

-

Target Selection: Identify potential protein targets based on the structural similarity of this compound to known ligands or through pharmacophore-based virtual screening.

-

Software: Use docking software such as AutoDock Vina, Glide, or GOLD.

-

Preparation: Prepare the ligand (generate low-energy conformers, assign charges) and the receptor (add hydrogen atoms, assign protonation states, define the binding site).

-

Docking Simulation: Perform the docking calculations to generate a set of binding poses.

-

Analysis: Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) and estimate the binding affinity (docking score).

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | LEU83, VAL65 | Hydrophobic |

| PHE145 | Pi-stacking with naphthalene | ||

| GLU101 | H-bond with pyrrolidine N-H | ||

| 2 | -8.2 | ILE144, ALA80 | Hydrophobic |

| LYS45 | H-bond with pyrrolidine N-H |

Conclusion

This whitepaper presents a structured and comprehensive theoretical and computational methodology for the in-depth study of this compound. By following the proposed workflows for synthesis, conformational analysis, quantum chemical calculations, molecular dynamics simulations, and molecular docking, researchers can gain significant insights into the physicochemical properties and potential biological activity of this and related molecules. The presented protocols and illustrative data tables are intended to serve as a practical guide for initiating and conducting rigorous computational studies in the absence of pre-existing specific literature, thereby accelerating the exploration of novel chemical matter in drug discovery and development.

The Expanding Therapeutic Potential of Novel Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as a versatile scaffold in medicinal chemistry, leading to the development of novel derivatives with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the current landscape of pyrrolidine derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, neuroprotective, and antidiabetic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activities of Pyrrolidine Derivatives

Several classes of novel pyrrolidine derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms within cancer cells.

Quantitative Anticancer Data

The cytotoxic effects of various pyrrolidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most promising compounds are summarized in the table below.

| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Spirooxindole-pyrrolidine | Derivative 1 | A549 (Lung) | 8.5 | Doxorubicin | 1.2 |

| Derivative 2 | A549 (Lung) | 5.2 | Doxorubicin | 1.2 | |

| Derivative 3 | A549 (Lung) | 12.1 | Doxorubicin | 1.2 | |

| Spiro[pyrrolidine-3,3'-oxindoles] | 38d | MCF-7 (Breast) | 6.00 | - | - |

| 38h | MCF-7 (Breast) | 4.01 | - | - | |

| 38i | MCF-7 (Breast) | 3.53 | - | - | |

| Pyrrolidine Chalcones | 3IP | MCF-7 (Breast) | 25-30 µg/mL | - | - |

| 3FP | MDA-MB-468 (Breast) | 25 µg/mL | - | - | |

| Thiophen-containing Pyrrolidines | 37e | MCF-7 (Breast) | 17 | Doxorubicin | 16 |

| 37e | HeLa (Cervical) | 19 | Doxorubicin | 18 | |

| 5-Oxopyrrolidines | 18-22 | A549 (Lung) | Potent Activity | - | - |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | - | PPC-1 (Prostate) | 2.5–20.2 | - | - |

| - | IGR39 (Melanoma) | 2.5–20.2 | - | - |

Targeted Signaling Pathway: EGFR Inhibition

A key mechanism of action for some anticancer pyrrolidine derivatives, such as the spirooxindole-pyrrolidine series, is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5] Pyrrolidine derivatives can interfere with this pathway, ultimately leading to the inhibition of cancer cell proliferation and survival.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[3][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidine derivative test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

-

Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.[7]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activities of Pyrrolidine Derivatives

Novel pyrrolidine derivatives have shown promising activity against a range of pathogenic bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance.[6]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The MIC values for several pyrrolidine derivatives against various microbial strains are presented below.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) |

| Pyrrolidine Chalcones | 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 |

| 3AP, 3IP | Enterococcus faecalis | 0.025 | |

| 3CP | Mycobacterium tuberculosis | 6.25 | |

| 5-Oxopyrrolidines | 21 | Staphylococcus aureus TCH 1516 (USA 300) | 2 |

| 21 | Multidrug-resistant S. aureus | 1-8 | |

| Spiropyrrolidine | 5d | Staphylococcus aureus ATCC 25923 | 3.95 (mM) |

| Sulfonylamino Pyrrolidine | 38 | Staphylococcus aureus | 3.11 |

| 38 | Escherichia coli | 6.58 | |

| 38 | Pseudomonas aeruginosa | 5.82 |

Targeted Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Certain pyrrolidine-thiazole derivatives exert their antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are type II topoisomerases that are crucial for bacterial DNA replication, repair, and transcription.[8][9] By inhibiting these enzymes, the pyrrolidine derivatives disrupt these vital cellular processes, leading to bacterial cell death.[10]

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[11][12]

Principle: A paper disk impregnated with a specific concentration of an antimicrobial compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.[13]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile saline or broth

-

Antimicrobial disks impregnated with pyrrolidine derivatives

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[12]

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[14]

-

Disk Placement: Using sterile forceps, place the antimicrobial disks onto the inoculated agar surface, ensuring they are firmly in contact with the agar.[14]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[13]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Antiviral Activities of Pyrrolidine Derivatives

The structural diversity of pyrrolidine derivatives has also been exploited to develop potent antiviral agents against a variety of viruses.

Quantitative Antiviral Data

The antiviral efficacy of novel pyrrolidine derivatives has been demonstrated against several clinically relevant viruses.

| Compound Class | Derivative | Target Virus | Assay | IC50 | CC50 (µM) | Selectivity Index (SI) |

| Pyrrolidine-based Analogs | - | Hepatitis C Virus (HCV) NS3/4A Protease | Protease Inhibition | - | - | - |

| Quinoxaline-pyrrolidine Hybrid | Compound 9 | Herpes Simplex Virus-1 (HSV-1) | Antiviral Assay | 0.32 µM | 30000 | 93685 |

| Compound 9 | Influenza A virus (H1N1) | Antiviral Assay | 1.76 µM | 30000 | 17034 | |

| Compound 9 | SARS-CoV-2 | Antiviral Assay | 1.06 µM | 30000 | 28368 |

Targeted Mechanism: Inhibition of HCV NS3/4A Protease

Novel pyrrolidine-based analogs have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[3] This viral enzyme is a serine protease that is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[15] By inhibiting this enzyme, these pyrrolidine derivatives block viral maturation and replication.[3]

Experimental Protocol: HCV NS3/4A Protease FRET Assay

A Förster Resonance Energy Transfer (FRET)-based assay is commonly used to screen for inhibitors of the HCV NS3/4A protease.[16]

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for the NS3/4A protease, flanked by a donor and an acceptor fluorophore. In the intact substrate, FRET occurs. Upon cleavage by the protease, the fluorophores are separated, leading to a decrease in the FRET signal, which can be measured.[16]

Materials:

-

Recombinant HCV NS3/4A protease

-

Fluorogenic FRET substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT, 0.1% Triton X-100)

-

Test compounds (pyrrolidine derivatives)

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.[16]

-

Assay Plate Preparation: Add the test compounds to the wells of a 384-well plate.[16]

-

Enzyme Addition: Add the recombinant NS3/4A protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[16]

-

Reaction Initiation: Add the FRET substrate to each well to start the enzymatic reaction.[16]

-

Fluorescence Measurement: Monitor the fluorescence signal over time using a microplate reader.

-

Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition for each compound concentration. Calculate the IC50 value for active compounds.

Neuroprotective Activities of Pyrrolidine Derivatives

Pyrrolidine derivatives have also shown promise in the field of neuroprotection, with potential applications in treating neurodegenerative diseases and ischemic stroke.[4][17]

Quantitative Neuroprotective Data

The neuroprotective effects of certain pyrrolidine derivatives have been quantified in various in vitro and in vivo models.

| Compound Class | Derivative | Model | Endpoint | EC50 / Effect |

| Phenylpyrrolidinone | Compound 1 | Glutamate-induced excitotoxicity in primary cortical neurons | Cell Viability | 37% increase in cell survival at 50 µM |

| Pyrrolidine | 5e | Rat transient middle cerebral artery occlusion (MCAO) | Neuroprotection | Remarkable neuroprotective activity |

| Pyrrolidine dithiocarbamate | PDTC | Neonatal hypoxia-ischemia | Brain Infarct Size | 59% reduction in infarct size at 50 mg/kg |

Targeted Mechanism: Sodium Channel Blockade

A series of pyrrolidine derivatives have been identified as potent sodium channel blockers.[4] In conditions like ischemic stroke, excessive sodium influx into neurons leads to excitotoxicity and cell death. By blocking these sodium channels, these pyrrolidine derivatives can prevent this harmful influx, thereby exerting a neuroprotective effect.[4]

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This assay is used to evaluate the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[6]

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium with supplements

-

Glutamate solution

-

Test compound (pyrrolidine derivative)

-

Cell viability assay kit (e.g., MTT or LDH assay)

-

Multi-well culture plates

Procedure:

-

Cell Culture: Plate primary cortical neurons in multi-well plates and culture for 7-10 days.[6]

-

Compound Treatment: Pre-incubate the neurons with various concentrations of the test compound for 1-2 hours.[6]

-

Glutamate Exposure: Add glutamate to the culture medium to induce excitotoxicity and incubate for a specified period (e.g., 24 hours).[6]

-

Cell Viability Assessment: Assess cell viability using a standard assay like the MTT or LDH assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the glutamate-only treated control.

Experimental Protocol: In Vivo Transient Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used animal model of focal ischemic stroke.[18][19][20]

Procedure (Rat Model):

-

Anesthesia: Anesthetize the rat (e.g., with isoflurane).[21]

-

Surgical Preparation: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]

-

Occlusion: Ligate the ECA and insert a nylon monofilament through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).[6][19]

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion of blood flow.[6]

-

Drug Administration: Administer the test compound at the onset of reperfusion or as per the study design.[6]

-

Neurological Assessment: Evaluate the neurological deficit at various time points post-MCAO using a standardized scoring system.[6]

-

Infarct Volume Measurement: At the end of the study, sacrifice the animal and determine the infarct volume in the brain using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).[19]

Antidiabetic Activities of Pyrrolidine Derivatives

Certain pyrrolidine derivatives have been investigated for their potential in managing type 2 diabetes.

Quantitative Antidiabetic Data

A notable class of pyrrolidine derivatives has shown potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4).

| Compound Class | Derivative | Target | IC50 (µM) |

| Pyrrolidine-2-carbonitrile | 17a | DPP-4 | 0.017 |

| Pyrrolidine sulfonamide | 23d | DPP-4 | 11.32 |

Targeted Mechanism: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[22] GLP-1 plays a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release. By inhibiting DPP-4, pyrrolidine-2-carbonitrile derivatives can increase the levels of active GLP-1, leading to improved glycemic control.[15]

Experimental Protocol: DPP-4 Inhibitor Screening Assay

A common method for screening DPP-4 inhibitors involves a fluorometric assay.

Principle: The assay uses a synthetic substrate that is cleaved by DPP-4 to release a fluorescent product. The presence of a DPP-4 inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.

Materials:

-

Recombinant human DPP-4

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer

-

Test compounds (pyrrolidine derivatives)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound and Enzyme Incubation: In a 96-well plate, mix the test compounds with the DPP-4 enzyme in the assay buffer and incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add the DPP-4 substrate to each well to start the reaction and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Calculate the percent inhibition of DPP-4 activity for each compound concentration and determine the IC50 value for active inhibitors.

General Experimental Workflow

The evaluation of the biological activities of novel pyrrolidine derivatives typically follows a standardized workflow, from initial synthesis to in-depth biological characterization.

References

- 1. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Workflow for defining reference chemicals for assessing performance of in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. accio.github.io [accio.github.io]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

Structural Analysis of 2-(Naphthalen-1-yl)pyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-(naphthalen-1-yl)pyrrolidine hydrochloride (C₁₄H₁₆ClN). Due to the limited availability of direct experimental data for this specific compound, this document combines publicly available computed data with detailed, plausible experimental protocols derived from established synthesis and characterization methodologies for analogous 2-arylpyrrolidines. This guide includes predicted quantitative data for spectroscopic and structural properties, detailed experimental workflows, and visualizations to aid in the understanding of the synthesis and characterization of this compound.

Chemical Structure and Properties

This compound hydrochloride is a chemical compound with the molecular formula C₁₄H₁₆ClN. It consists of a pyrrolidine ring attached to a naphthalene ring system at the 2-position of the pyrrolidine and the 1-position of the naphthalene. The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring.

Table 1: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₁₄H₁₆ClN |

| Molecular Weight | 233.73 g/mol |

| IUPAC Name | This compound;hydrochloride |

| CAS Number | 1197235-46-3 |

| Topological Polar Surface Area | 12 Ų |

| Complexity | 213 |

| Monoisotopic Mass | 233.0971272 Da |

Predicted Structural and Spectroscopic Data

In the absence of published experimental crystallographic and spectroscopic data, the following tables present predicted values obtained from computational chemistry methods. These predictions offer a valuable starting point for the characterization of this compound hydrochloride.

Predicted Crystallographic Data

The following table outlines predicted bond lengths and angles for the core structure of this compound. These values are based on computational modeling and may vary from experimental results.

Table 2: Predicted Key Bond Lengths and Angles

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(naphthyl)-C(pyrrolidine) | 1.52 |

| C(pyrrolidine)-N | 1.47 |

| N-H (protonated) | 1.03 |

| Bond Angles (°) ** | |

| C(naphthyl)-C(pyrrolidine)-N | 112 |

| C(pyrrolidine)-N-C(pyrrolidine) | 109 |

| Torsion Angles (°) ** | |

| C(naphthyl)-C(naphthyl)-C(pyrrolidine)-N | Variable (dependent on conformation) |

Predicted Spectroscopic Data

The following tables contain predicted Nuclear Magnetic Resonance (NMR) chemical shifts and key Infrared (IR) absorption bands.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene-H | 7.2 - 8.2 | m |

| Pyrrolidine-CH(2) | 4.5 - 4.8 | m |

| Pyrrolidine-CH₂(3,4,5) | 1.8 - 2.5 | m |

| NH₂⁺ | 9.0 - 10.0 | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| Naphthalene-C (quaternary) | 130 - 135 |

| Naphthalene-CH | 122 - 129 |

| Pyrrolidine-CH(2) | 60 - 65 |

| Pyrrolidine-CH₂(3,5) | 45 - 50 |

| Pyrrolidine-CH₂(4) | 25 - 30 |

Table 5: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch (salt) | 2400 - 2700 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1100 - 1250 | Medium |

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis and characterization of this compound hydrochloride based on established methods for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound is the asymmetric synthesis from γ-chloro N-(tert-butanesulfinyl)ketimines, followed by deprotection.

Materials:

-

1-(Naphthalen-1-yl)ethan-1-one

-

Titanium(IV) ethoxide

-

(R)- or (S)-tert-Butanesulfinamide

-

Lithium triethylborohydride (LiBEt₃H) in THF

-

Hydrochloric acid (in diethyl ether or dioxane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Formation of N-(tert-butanesulfinyl)ketimine: To a solution of 1-(naphthalen-1-yl)ethan-1-one in anhydrous THF, add titanium(IV) ethoxide and (R)- or (S)-tert-butanesulfinamide. Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.

-

Chlorination: Cool the reaction mixture to -78 °C and add a solution of lithium diisopropylamide (LDA) in THF dropwise. After stirring for 1 hour, add a solution of N-chlorosuccinimide (NCS) in THF. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-